2-(1H-indol-3-yl)-N-pentylacetamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H20N2O |
|---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-N-pentylacetamide |
InChI |
InChI=1S/C15H20N2O/c1-2-3-6-9-16-15(18)10-12-11-17-14-8-5-4-7-13(12)14/h4-5,7-8,11,17H,2-3,6,9-10H2,1H3,(H,16,18) |
InChI Key |
YIAOZIAJQPLLLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)CC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
Exploration of Biological Activities and Molecular Interactions in Preclinical Models
Modulation of Enzyme Systems
The interaction of indole-based compounds with various enzymes is a central theme in their preclinical evaluation. Research has explored their inhibitory and modulatory effects on enzymes implicated in inflammation, hyperglycemia, and cellular regulation.
The cyclooxygenase (COX) enzymes, particularly isoforms COX-1 and COX-2, are key targets in the development of anti-inflammatory agents. nih.gov COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and associated with inflammatory processes. nih.govnih.gov Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects. nih.govarchivepp.com
Derivatives of indole-3-acetic acid have been investigated as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933). tandfonline.com The design of novel indole (B1671886) acetamide (B32628) derivatives often aims to increase bulkiness and optimize the structure for more favorable entry into the COX-2 active site, which is approximately 20% larger than that of COX-1. tandfonline.com For instance, conjugating indole acetamide with other heterocyclic moieties, such as quinazolinones, has been explored to enhance COX-2 selectivity. tandfonline.com While specific data for 2-(1H-indol-3-yl)-N-pentylacetamide is not extensively detailed, studies on related N-substituted indole acetamide derivatives show varying degrees of COX inhibition and selectivity. The selectivity index (SI), calculated as the ratio of IC₅₀ for COX-1 to IC₅₀ for COX-2, is used to quantify this preference. nih.gov Compounds with an SI greater than 1 are considered more selective for COX-2. acs.org
| Compound/Derivative Class | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2) | Source(s) |
| Indole-based derivative 18 | 4.52 | 0.42 | 10.76 | nih.gov |
| Indole-based derivative 19 | 6.74 | 0.62 | 10.87 | nih.gov |
| Thiazole (B1198619) carboxamide 2a | 2.65 | 0.95 | 2.76 | acs.org |
| Thiazole carboxamide 2b | 0.239 | 0.191 | 1.25 | acs.org |
| Celecoxib (Reference) | 7.23 | 0.84 | 8.61 | nih.gov |
In the context of managing hyperglycemia, inhibiting carbohydrate-hydrolyzing enzymes like α-amylase is a key therapeutic strategy. nih.gov This inhibition slows the breakdown of dietary starches into glucose, thereby reducing postprandial blood glucose spikes. nih.gov A series of synthetic indole-3-acetamide (B105759) derivatives has been evaluated for their α-amylase inhibitory potential. nih.govacs.org
In a study screening twenty-four N-substituted indole-3-acetamides, the compounds displayed a range of good to moderate inhibitory activity against the α-amylase enzyme, with half-maximal inhibitory concentration (IC₅₀) values between 1.09 ± 0.11 and 2.84 ± 0.1 μM. nih.gov The activity of these derivatives was compared against acarbose, a standard antihyperglycemic agent. nih.govacs.org The findings suggest that the indole-3-acetamide scaffold serves as a promising base for developing molecules with dual antihyperglycemic and antioxidant properties. nih.gov In silico docking simulations have been used to explore the binding modes of these derivatives within the active site of the α-amylase crystal structure (PDB ID: 1HNY), confirming their potential for interaction. nih.govacs.org
| Compound | α-Amylase IC₅₀ (µM) | Source(s) |
| Indole-3-acetamide Series (Range) | 1.09 - 2.84 | nih.gov |
| Most Active Derivative (Compound 15) | 1.09 ± 0.11 | acs.org |
| Acarbose (Standard) | 0.92 ± 0.40 | nih.govacs.org |
Heme oxygenase-1 (HO-1) is an inducible enzyme that plays a critical role in the cellular stress response, providing antioxidant and anti-inflammatory effects. nih.govfrontiersin.org It catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide (CO). encyclopedia.pub The induction of HO-1 is considered a protective mechanism against oxidative injury. frontiersin.org
While direct studies on the modulation of HO-1 by this compound are limited, the broader relationship between indole derivatives, oxidative stress, and HO-1 provides a basis for potential interaction. For example, HO-1 induction can be triggered by reactive oxygen species (ROS), and compounds that influence ROS levels may indirectly affect HO-1 expression. encyclopedia.pub Furthermore, research has linked HO-1 activity to the metabolism of tryptophan via indoleamine 2,3-dioxygenase (IDO), a key enzyme in the kynurenine (B1673888) pathway that degrades the indole-containing amino acid. nih.gov Studies have shown that HO-1 inducers can increase IDO expression, suggesting a regulatory crosstalk between these pathways that both involve indole structures. nih.gov
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from histones, playing a key role in the epigenetic regulation of gene expression. nih.gov HDAC inhibitors have emerged as a promising strategy in cancer therapy. nih.govgoogle.com The indole moiety has been incorporated into the design of novel HDAC inhibitors, typically as the "cap" group that interacts with the surface of the enzyme. nih.gov
Research into related structures, such as indole-3-butyric acid and indole-based hydroxamic acid derivatives, has identified potent inhibitors of various HDAC isoforms. nih.govtandfonline.com For example, one study reported an indole-based hydroxamic acid derivative (compound 4o) that potently inhibited HDAC1 and HDAC6 with nanomolar efficacy. nih.gov Another study on indole-3-butyric acid derivatives identified a compound (I13) with significant inhibitory activity against HDAC1, HDAC3, and HDAC6. tandfonline.comnih.gov These findings demonstrate that the indole scaffold is a viable component for designing potent and isoform-selective HDAC inhibitors.
| Related Indole Derivative | Target HDAC Isoform | HDAC Inhibition IC₅₀ (nM) | Source(s) |
| Compound 4o (Hydroxamic Acid) | HDAC1 | 1.16 | nih.gov |
| Compound 4o (Hydroxamic Acid) | HDAC6 | 2.30 | nih.gov |
| Compound I13 (Butyric Acid) | HDAC1 | 13.9 | tandfonline.comnih.gov |
| Compound I13 (Butyric Acid) | HDAC3 | 12.1 | tandfonline.comnih.gov |
| Compound I13 (Butyric Acid) | HDAC6 | 7.71 | tandfonline.comnih.gov |
Antioxidant Mechanisms and Reactive Oxygen Species Scavenging
The ability to scavenge reactive oxygen species (ROS) is a significant aspect of the biological profile of many indole derivatives. nih.gov Oxidative stress from free radicals is implicated in numerous disease pathologies, making antioxidant capacity a desirable attribute for therapeutic compounds.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for evaluating the free radical scavenging ability of compounds. mdpi.comresearchgate.net The assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. mdpi.com
A study of twenty-four indole-3-acetamide derivatives, which includes the structural class of this compound, demonstrated that these synthetic compounds could effectively scavenge DPPH radicals. nih.gov The antioxidant potential was significant, with IC₅₀ values for DPPH scavenging activity in the range of 0.81 ± 0.25 to 2.75 ± 0.03 μM. nih.gov This activity highlights the capacity of the indole-3-acetamide structure to participate in antioxidant processes, which may complement its other biological effects, such as enzyme inhibition. nih.govacs.org
| Compound Series/Reference | DPPH Scavenging IC₅₀ (µM) | Source(s) |
| Indole-3-acetamide Series (Range) | 0.81 - 2.75 | nih.gov |
| Most Active Derivative (Compound 15) | 0.81 ± 0.25 | acs.org |
| Vitamin E (Reference) | ~26 | rsc.org |
ABTS Radical Scavenging Activity
The antioxidant potential of the indole-3-acetamide scaffold has been established through in vitro assays. A study evaluating a series of 24 synthetic indole-3-acetamide derivatives demonstrated their capacity to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical. nih.gov The compounds exhibited potent antioxidant activity, with IC₅₀ values in the ABTS assay ranging from 0.35 ± 0.1 µM to 2.19 ± 0.08 µM. nih.gov
This activity is consistent with broader findings that the indole moiety itself is a powerful radical scavenger. nih.govresearchgate.net Studies on numerous indole analogs, including the related phytohormone indole-3-acetic acid (IAA), have confirmed their ability to quench the ABTS radical cation, often more effectively than standard antioxidants like Trolox and ascorbic acid. nih.govmdpi.com The radical scavenging activity of indoles is generally higher at physiological pH. nih.gov This inherent antioxidant property of the indole core structure provides a strong basis for the observed activity in its acetamide derivatives.
Table 1: ABTS Radical Scavenging Activity of Indole-3-Acetamide Derivatives
| Compound Class | Assay | Activity Range (IC₅₀) |
| Indole-3-acetamide Derivatives (n=24) | ABTS Radical Scavenging | 0.35 ± 0.1 µM to 2.19 ± 0.08 µM nih.gov |
Antimicrobial and Antiviral Efficacy in In Vitro Systems
Inhibition of Bacterial Quorum Sensing Systems
Indole-3-acetamide has been shown to directly interfere with bacterial cell-to-cell communication, a process known as quorum sensing (QS). In studies involving the marine bacterium Vibrio campbellii, indole-3-acetamide was found to specifically block its three-channel QS system, which regulates the expression of virulence factors. researchgate.net This interference disrupts the pathogen's ability to coordinate group behaviors. researchgate.net
The anti-QS potential of the indole structure is not isolated to a single species. Various indole derivatives have been shown to inhibit QS and related virulence factor production in pathogens like Serratia marcescens. researchgate.netnih.gov In S. marcescens, this inhibition leads to a dose-dependent suppression of prodigiosin (B1679158) (a red pigment), biofilm formation, and bacterial motility. researchgate.netnih.gov These findings underscore the potential of the indole-3-acetamide scaffold as a tool to disarm pathogens rather than killing them, which may impose less selective pressure for resistance.
Table 2: Quorum Sensing Inhibitory (QSI) Activity of Indole-3-Acetamide
| Organism | Compound | Concentration | QSI Value (A) |
| Vibrio campbellii | Indole-3-acetamide | 50 µM | 13 researchgate.net |
| Vibrio campbellii | Indole-3-acetamide | 100 µM | 9 researchgate.net |
| Vibrio campbellii | Indole-3-acetamide | 200 µM | 14 researchgate.net |
Antiviral Activity against Respiratory Syncytial Virus (RSV) and Influenza Virus A (IAV)
While direct studies on this compound are not available, research on structurally similar analogs highlights significant antiviral potential. A series of 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenylacetamide derivatives were identified as novel and potent dual inhibitors of both Respiratory Syncytial Virus (RSV) and Influenza A Virus (IAV). nih.govtandfonline.com
From this series, two compounds, designated 4-49 C and 1-HB-63, were investigated further to determine their mechanisms of action against RSV. nih.govnih.gov The studies revealed distinct antiviral strategies:
Compound 4-49 C acts as an inhibitor of membrane fusion, a critical early step in the viral entry process. nih.govnih.gov
Compound 1-HB-63 functions at a later stage, interfering with RSV genome replication and/or transcription. nih.govnih.gov
Despite promising in vitro activity, these specific thio-acetamide derivatives showed limited efficacy in mouse models, which was attributed to rapid in vivo metabolism. nih.govnih.gov This suggests that while the core indole acetamide structure is a promising starting point for antiviral drug development, further structural modifications are necessary to improve pharmacokinetic properties for in vivo applications. nih.gov
Inhibition of HIV-1 Tat-Mediated Viral Transcription
There is no scientific literature available from the conducted research that investigates or establishes a link between this compound or its close indole-3-acetamide analogs and the inhibition of HIV-1 Tat-mediated viral transcription.
Antibacterial and Anti-Biofilm Properties of Related Indole Compounds
The indole scaffold is a well-established pharmacophore in the development of antimicrobial agents. Numerous studies have demonstrated that various indole derivatives possess potent antibacterial and anti-biofilm activities against a wide range of pathogenic microorganisms. nih.gov
Key findings for related indole compounds include:
Activity Against Drug-Resistant Pathogens: Selected indole derivatives, such as 5-iodoindole (B102021) and 7-hydroxyindole (B18039), exhibit significant antimicrobial and anti-biofilm effects against clinical isolates of extensively drug-resistant Acinetobacter baumannii (XDRAB). nih.gov
Inhibition of Biofilm Formation: Beyond direct killing, indole agents at sub-inhibitory concentrations can prevent biofilm formation and, in some cases, eradicate mature biofilms, as shown with 7-hydroxyindole against XDRAB. nih.gov
Broad-Spectrum Potential: Newly synthesized indole-3-acetamido-polyamine conjugates have shown strong growth inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Cryptococcus neoformans, with minimum inhibitory concentrations (MIC) often below 0.2 µM. researchgate.net
Antibiotic Adjuvants: Some indole-3-acetamido polyamines have been found to enhance the activity of conventional antibiotics like doxycycline (B596269) against Pseudomonas aeruginosa. researchgate.net
These results highlight the versatility of the indole core structure in combating microbial infections, including those caused by multidrug-resistant strains. nih.govresearchgate.net
Interactions with Translocator Protein (TSPO) Binding Sites
The translocator protein (TSPO) is an 18kDa protein primarily located in the outer mitochondrial membrane. plos.org It is involved in various cellular functions, including cholesterol transport, steroidogenesis, and neuroinflammation. plos.orgnih.gov TSPO's ability to bind with high affinity to a variety of ligands has made it a significant target in molecular imaging and drug development. plos.orgnih.gov The protein's structure features five transmembrane domains, and it is often found at the contact points between the inner and outer mitochondrial membranes. plos.org Research has identified numerous interacting protein partners for TSPO, suggesting its involvement in larger protein networks within the mitochondria. nih.gov
Despite the extensive research into TSPO and its ligands, there is currently no specific data from the reviewed preclinical models detailing the direct interaction or binding affinity of this compound with TSPO binding sites. Further investigation would be required to determine if this specific compound can modulate TSPO activity.
Modulation of Immune Signaling Pathways
The innate immune system relies on a series of pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), initiating an immune response. nih.gov Key among these are the Toll-like receptors (TLRs) and the cGAS-STING pathway, which upon activation, trigger downstream signaling cascades that lead to the production of interferons and other pro-inflammatory cytokines. nih.govpatsnap.com
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a signal of viral or bacterial infection, as well as cellular damage. nih.gov Upon activation, STING translocates from the endoplasmic reticulum and triggers a signaling cascade that leads to the phosphorylation of IRF3 and the activation of NF-κB, culminating in the production of type I interferons and other inflammatory cytokines. nih.gov Given its central role in inflammation, the STING pathway has become an important target for therapeutic intervention in various diseases, including autoimmune disorders and cancer. nih.gov Consequently, the development of STING inhibitors is an active area of research. nih.gov
While a variety of molecules are being investigated for their potential to inhibit the STING pathway, there is no direct preclinical evidence to date that specifically demonstrates this compound functions as a STING inhibitor.
Toll-Like Receptor 4 (TLR4) is a key pattern recognition receptor that recognizes lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. nih.govnih.gov The activation of TLR4 initiates a signaling cascade that results in the activation of the transcription factor nuclear factor-kappa B (NF-κB). patsnap.comnih.gov Activated NF-κB then translocates to the nucleus and induces the expression of a wide range of pro-inflammatory genes, including cytokines and chemokines, which are essential for mounting an effective innate immune response. patsnap.com Molecules that can activate TLR4, known as TLR4 agonists, are of significant interest as potential vaccine adjuvants and immunotherapeutic agents. nih.gov
Currently, there are no preclinical studies that have specifically identified this compound as a TLR4 agonist or have detailed its direct effects on the activation of the NF-κB signaling pathway.
Role in Plant Physiology and Growth Regulation
Indole compounds are pivotal in the regulation of plant growth and development. The most well-known of these is Indole-3-acetic acid (IAA), a member of the auxin family of plant hormones. nih.govresearchgate.net Auxins orchestrate a wide array of physiological processes in plants, from cell division and elongation to root formation and fruit development. researchgate.netfrontiersin.org
Plants and various microorganisms can synthesize Indole-3-acetic acid (IAA) through several pathways, with the indole-3-acetamide (IAM) pathway being one of the key routes. frontiersin.org In this pathway, tryptophan is first converted to indole-3-acetamide (IAM), which is then hydrolyzed to produce IAA. researchgate.net Given that this compound is an N-substituted derivative of indole-3-acetamide, it is structurally related to a key intermediate in this auxin biosynthesis pathway. While this structural similarity suggests a potential role as a precursor or a related compound in the biosynthesis of IAA, direct experimental evidence from preclinical models confirming the conversion of this compound to IAA is not yet available.
Table 1: Key Biological Pathways and Potential Interactions
| Pathway/Target | Description | Documented Interaction with this compound |
| Translocator Protein (TSPO) | Mitochondrial protein involved in cholesterol transport and inflammation. plos.org | No specific interaction data available. |
| STING Pathway | Innate immune pathway detecting cytosolic DNA and triggering interferon production. nih.gov | No specific data on inhibitory activity available. |
| TLR4/NF-κB Pathway | Innate immune pathway activated by LPS, leading to NF-κB activation and inflammation. nih.govnih.gov | No specific data on agonistic activity available. |
| Indole-3-acetic Acid (IAA) Biosynthesis | Key pathway for the production of the plant hormone auxin. frontiersin.org | Structurally related to the intermediate indole-3-acetamide, suggesting a potential role as a precursor. researchgate.net |
If this compound can be converted to IAA or otherwise influence endogenous auxin homeostasis, it would be expected to have a corresponding effect on plant growth and development. However, specific studies detailing the direct impact of this compound on plant growth and development processes have not been reported in the reviewed preclinical models.
Table 2: Summary of Research Findings
| Section | Topic | Key Findings |
| 3.5 | TSPO Interactions | TSPO is a mitochondrial protein and a drug target; however, no studies have linked it to this compound. plos.orgnih.gov |
| 3.6.1 | STING Inhibition | The STING pathway is a key regulator of innate immunity; there is no evidence that this compound inhibits this pathway. nih.govnih.gov |
| 3.6.2 | TLR4 Agonism | TLR4 activation by agonists leads to NF-κB-mediated inflammation; the role of this compound as a TLR4 agonist is uninvestigated. patsnap.comnih.gov |
| 3.7.1 | IAA Precursor | This compound is structurally similar to indole-3-acetamide, an intermediate in the IAA biosynthesis pathway. frontiersin.orgresearchgate.net |
| 3.7.2 | Plant Growth Impact | As a potential auxin precursor, it could influence plant development, though direct studies are lacking. nih.govmdpi.com |
Activation of Plant Immune Responses
Scientific investigation into the specific effects of the chemical compound this compound on the activation of plant immune responses is not documented in publicly available preclinical research. Extensive searches of scientific literature and databases have yielded no studies examining the direct interaction of this compound with plant defense mechanisms.
Research in the broader area of indole derivatives in plants has primarily focused on molecules such as indole-3-acetic acid (IAA), a key plant hormone, and its precursor, indole-3-acetamide (IAM). nih.govoup.com These studies have revealed complex and sometimes contradictory roles in plant defense, with some research indicating that auxins like IAA can negatively regulate disease resistance by antagonizing other defense-related hormone pathways. nih.gov
Furthermore, research exists on other synthetic acetamide derivatives as potential activators of plant defenses; however, this research does not include or specify this compound. Therefore, there are no detailed research findings or data to present in the context of its ability to activate plant immune responses.
Data Table: Research Findings on this compound and Plant Immune Activation
| Parameter | Finding |
| Induction of Defense Genes | No data available |
| Production of Pathogenesis-Related (PR) Proteins | No data available |
| Systemic Acquired Resistance (SAR) Induction | No data available |
| Priming of Defense Responses | No data available |
| Interaction with Plant Hormone Pathways | No data available |
Structure Activity Relationship Sar Elucidation of Indole Acetamide Derivatives
Systematic Structural Modifications and Their Biological Implications
The indole (B1671886) acetamide (B32628) scaffold offers multiple sites for chemical modification, including the indole nucleus, the acetamide linker, and the terminal N-substituent. Researchers systematically alter these regions to optimize potency, selectivity, and pharmacokinetic properties. nih.gov
A common strategy involves coupling indole-3-acetic acid with a variety of substituted anilines. In one such study, a series of 24 indole-3-acetamide (B105759) derivatives were synthesized to evaluate their potential as antihyperglycemic agents by testing their α-amylase inhibitory activity. nih.govacs.org The modifications on the aniline (B41778) ring led to a range of potencies, highlighting the sensitivity of the target to the substituent pattern. nih.gov For example, derivatives with chloro and methyl groups on the aniline ring showed potent inhibition. nih.gov
Table 1: α-Amylase Inhibitory Activity of Selected Indole-3-Acetamide Derivatives
| Compound | Aniline Substituent | IC₅₀ (µM) nih.gov |
| 6 | 2-Chloro-4-methylaniline | 1.09 ± 0.11 |
| 11 | 3-Chloro-4-methylaniline | 1.11 ± 0.09 |
| 15 | 2,3-Dimethylaniline | 1.15 ± 0.05 |
| 18 | 2,4-Dimethylaniline | 1.10 ± 0.13 |
| Acarbose (Standard) | - | 0.92 ± 0.40 |
Another approach involves modifying the N-substituent on the acetamide side chain. For instance, a series of indole-3-acetamide derivatives were synthesized with different N-aminoalkyl groups, such as N-(2-(dimethylamino)ethyl) and N-(2-(diethylamino)ethyl), to investigate their antioxidant properties. tandfonline.com
More complex modifications include the creation of bisindole structures for use as HIV-1 fusion inhibitors. nih.gov In these studies, the linkage between two indole rings was varied (e.g., 5–6′, 6–5′, and 5–5′ linkages), revealing that the spatial arrangement of the indole moieties is critical for activity. nih.gov The 6-6' linked compounds generally demonstrated the highest potency against cell-cell and virus-cell fusion. nih.govacs.org
In other cases, the indole ring itself is introduced as a substituent. A study on 1,3,4-thiadiazole (B1197879) derivatives found that replacing a benzene (B151609) ring with an indole ring significantly reduced or eliminated inhibitory activity against 6-phosphogluconate dehydrogenase, demonstrating that the indole moiety is not universally interchangeable with other aromatic systems. acs.org
Further SAR studies on tubulin polymerization inhibitors involved the synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives. rsc.org These compounds, which feature a more complex N-substituent, were evaluated for their antiproliferative activities against various cancer cell lines. The results showed that small changes to the heterocyclic group attached to the acetamide linker could dramatically impact potency. rsc.org
Table 2: Antiproliferative Activity of Selected Indole Acetamide Derivatives against HeLa Cells
| Compound | Heterocyclic Moiety | IC₅₀ (µM) rsc.org |
| 7a | 1H-1,2,4-triazol-1-yl | 1.14 |
| 7d | 4-chloro-1H-pyrazol-1-yl | 0.52 |
| 7h | 3,5-dimethyl-1H-pyrazol-1-yl | >50 |
| CA-4 (Standard) | - | 0.0018 |
Influence of Substituent Effects on Target Affinity and Potency
The electronic properties and size of substituents play a crucial role in determining how a derivative interacts with its biological target. nih.gov The presence of electron-withdrawing groups (like halogens) or electron-donating groups (like methyl) on the indole ring or its appendages can alter the molecule's charge distribution, affecting hydrogen bonding, hydrophobic interactions, and π-π stacking with amino acid residues in the target's binding pocket. mdpi.com
In the series of α-amylase inhibitors, the position and nature of substituents on the aniline ring were critical. nih.gov Molecular docking studies suggested that these substituents influence the binding interactions within the enzyme's active site. nih.gov Similarly, for a series of 3-acetyl indole derivatives designed as PET imaging agents, replacing a methoxy (B1213986) group with a cyano group led to a significant loss of activity, while substituting a phenyl ring with a 6-methoxypyridine ring maintained high potency. acs.org
Docking studies on indole-based COX-2 inhibitors revealed that specific hydrogen bonds, for instance between a carbonyl group on the ligand and residues like Tyr 355 and Arg 120 in the enzyme, were crucial for potent inhibition, mimicking the binding of established drugs like indomethacin (B1671933). nih.gov
Conformational Analysis and Stereochemical Considerations in Activity
The three-dimensional structure and conformational flexibility of indole acetamide derivatives are key determinants of their biological activity. Techniques like X-ray crystallography, NMR spectroscopy, and computational molecular dynamics (MD) simulations are employed to understand these properties. mdpi.com
X-ray crystallography studies on an indole derivative, D2AAK5, revealed a non-planar fused ring system with specific dihedral angles and puckering parameters that define its precise 3D shape in the solid state. mdpi.com For example, the indole group itself is essentially coplanar, but its orientation relative to other parts of the molecule is fixed. mdpi.com
Molecular docking and MD simulations provide insight into the ligand's behavior within the receptor's binding site. mdpi.com Studies on indole derivatives targeting serotonin (B10506) receptors showed that a salt bridge between a protonatable nitrogen atom on the ligand and a conserved aspartate residue in the receptor is the primary anchoring interaction. mdpi.com MD simulations confirmed that these complexes were generally stable, with the ligands maintaining their binding pose, although some derivatives showed more flexibility than others. mdpi.com These simulations help rationalize why certain derivatives are more potent, as a stable binding conformation is often essential for sustained biological effect. mdpi.com
Pharmacophore Modeling for Indole Acetamide Derivatives
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features (the pharmacophore) required for a molecule to exert a specific biological effect. dovepress.com This model serves as a 3D query to screen compound libraries for new potential hits or to guide the design of more potent derivatives. dovepress.comresearchgate.net
A pharmacophore model was developed for a series of indole and isatin (B1672199) derivatives with activity as inhibitors of beta-amyloid (Aβ) aggregation. mdpi.com The resulting hypothesis, termed AAHRR, identified five key features crucial for activity:
Two Hydrogen Bond Acceptors (A): Corresponding to a carbonyl group and a nitrogen atom in the hydrazone linker. mdpi.com
One Hydrophobic Region (H): Associated with the indole core. mdpi.com
Two Aromatic Rings (R): One representing the indole system and the other a phenyl or thiazole (B1198619) ring. mdpi.com
This model successfully distinguished active compounds from inactive ones and provided a blueprint for designing new derivatives. mdpi.com Molecular docking studies often complement these models by providing a more detailed view of the binding mode. For instance, docking of indole-3-acetamides into the α-amylase enzyme helped to rationalize the SAR by identifying specific binding interactions that contribute to inhibition. nih.govacs.org
Cellular Viability Assessments in SAR Studies
A critical component of any SAR study is the assessment of cellular viability. It is essential to ensure that the observed biological effect of a compound, such as enzyme inhibition or antiviral activity, is not simply a consequence of the compound being toxic to the cells used in the assay. nih.govnih.gov
Researchers employ various assays to measure cell health in the presence of the test compounds. These assays determine the concentration at which a compound becomes cytotoxic (CC₅₀). This value is then compared to the effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) to calculate a selectivity index (SI = CC₅₀/EC₅₀), where a higher SI indicates a more promising therapeutic window.
Commonly used methods include:
MTS Assay: This colorimetric assay uses a tetrazolium salt that is reduced by metabolically active cells to form a colored formazan (B1609692) product. It was used in studies of indole-based HIV fusion inhibitors. nih.govacs.org
Resazurin-Based Assays (e.g., Alamar Blue, PrestoBlue): These are fluorescence- or colorimetric-based assays where the non-fluorescent resazurin (B115843) is reduced to the highly fluorescent resorufin (B1680543) by viable cells. This method was employed in SAR studies of both HIV fusion inhibitors and HIV-1 Tat inhibitors. nih.govnih.govnih.gov
CCK-8 Assay: The Cell Counting Kit-8 assay is another colorimetric method used to determine cell viability, as seen in the evaluation of 1,3,4-thiadiazole derivatives. acs.org
These assessments are performed in parallel with activity assays to confirm that the biological effects observed occur at non-cytotoxic concentrations. acs.orgmdpi.com
Computational Chemistry and Molecular Modeling Approaches
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.
A study on a series of indole-3-acetamide (B105759) derivatives demonstrated their potential to inhibit the α-amylase enzyme. acs.org The docking simulations revealed that these compounds fit well into the active site of α-amylase. acs.org The binding is typically stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's active site. acs.orgnih.gov For instance, the indole (B1671886) ring can form hydrophobic interactions, while the acetamide (B32628) group can act as a hydrogen bond donor and acceptor. acs.org
Table 1: Key Amino Acid Interactions for Indole-3-Acetamide Derivatives with α-Amylase
| Interacting Residue | Type of Interaction |
|---|---|
| ASP197 | Hydrogen Bond |
| GLU233 | Hydrogen Bond |
| ASP300 | Hydrogen Bond |
| TRP59 | Hydrophobic (π-π stacking) |
| TYR62 | Hydrophobic |
Note: This data is based on studies of related indole-3-acetamide derivatives and not specifically 2-(1H-indol-3-yl)-N-pentylacetamide.
Regarding COX-2, numerous studies have explored various indole derivatives as inhibitors. nih.govnih.gov These studies indicate that the indole scaffold can be effectively accommodated within the COX-2 active site. nih.gov The binding is often characterized by hydrogen bonds with residues like TYR355 and ARG120, which are crucial for the inhibitory activity. nih.gov Although no specific docking data for this compound is available, its structural similarity to other known indole-based COX inhibitors suggests it could adopt a similar binding pose.
Table 2: Potential Interacting Residues for Indole Scaffolds in the COX-2 Active Site
| Interacting Residue | Type of Interaction |
|---|---|
| ARG120 | Hydrogen Bond |
| TYR355 | Hydrogen Bond |
| VAL523 | Hydrophobic |
| PHE518 | Hydrophobic |
| SER353 | Hydrogen Bond |
Note: This table represents common interactions for various indole-based COX-2 inhibitors and is not specific to this compound.
Research into the interaction of this compound with the STING, TSPO, and RSH protein receptors is limited. However, studies on other indole derivatives provide a framework for potential interactions.
The Stimulator of Interferon Genes (STING) protein is a key mediator of the innate immune response. Several indole derivatives have been investigated as STING inhibitors. nih.gov These studies suggest that the indole moiety can be a valuable scaffold for developing STING-targeting compounds. nih.gov Docking studies on these derivatives have shown that they can bind to the cyclic dinucleotide (CDN) binding pocket of STING, often forming crucial interactions that lock the protein in an inactive conformation. researchgate.netnih.gov
The translocator protein (TSPO) is another target of interest. While direct studies on this compound are lacking, research on other acetamide-containing ligands, such as N,N-disubstituted pyrazolopyrimidine acetamides, has shown high-affinity binding to TSPO. researchgate.net The acetamide group in these molecules often participates in hydrogen bonding with residues in the TSPO binding site. researchgate.net
No specific molecular docking studies have been identified for this compound or closely related analogs with the RSH protein receptor in the reviewed literature.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. This technique can provide detailed information about the conformational changes of a ligand and its target protein, as well as the stability of their interaction.
Currently, there are no specific molecular dynamics simulation studies published for this compound. However, MD simulations are a common practice in the study of ligand-protein complexes to validate the stability of docking poses and to understand the dynamic behavior of the complex. For related indole derivatives targeting enzymes like α-amylase or receptors like STING, MD simulations would be employed to assess the stability of the predicted binding modes and to calculate binding free energies. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for activity.
Specific QSAR models for this compound have not been reported. However, QSAR studies have been successfully applied to various series of indole derivatives to predict their biological activities. nih.govjocpr.com These studies typically use a range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build the QSAR model. For a series of indole derivatives, a QSAR model could elucidate the influence of substituents on the indole ring and the N-acetamide side chain on a particular biological activity. For instance, a QSAR study on indole-3-acetamide derivatives as α-amylase inhibitors could reveal the optimal length and branching of the N-alkyl substituent for inhibitory potency. acs.org
Metabolic Transformation Studies in Preclinical Biological Systems
Investigation of Metabolic Pathways and Metabolite Identification in Animal Models
While specific in vivo metabolic studies on 2-(1H-indol-3-yl)-N-pentylacetamide are not extensively detailed in publicly available literature, the metabolic pathways can be inferred from studies on structurally similar synthetic cannabinoids and other indole (B1671886) derivatives. nih.gov The metabolism of these compounds is generally characterized by several key enzymatic reactions aimed at increasing their polarity to facilitate excretion.
In preclinical animal models, such as rats, the biotransformation of compounds with an N-alkylated indole core typically involves a combination of phase I and phase II metabolic reactions. nih.gov Phase I reactions introduce or expose functional groups, while phase II reactions conjugate these groups with endogenous molecules.
Likely Phase I Metabolic Pathways for this compound:
Hydroxylation: This is a primary metabolic route. Oxidation can occur at multiple positions on the indole ring (e.g., at the 4-, 5-, 6-, or 7-positions) and along the N-pentyl side chain. Monohydroxylation is common, but di- and trihydroxylation products have also been identified for similar compounds. nih.gov
N-dealkylation: The cleavage of the N-pentyl group is another probable metabolic step. This would result in the formation of 2-(1H-indol-3-yl)acetamide.
Carboxylation: The terminal methyl group of the pentyl chain can undergo oxidation to a primary alcohol, then to an aldehyde, and finally to a carboxylic acid. This results in a highly polar metabolite. nih.gov
Combined Reactions: It is common for multiple transformations to occur on a single molecule, leading to metabolites that are, for example, both hydroxylated and carboxylated. nih.gov
Likely Phase II Metabolic Pathways:
Glucuronidation: Hydroxylated metabolites are often conjugated with glucuronic acid, forming glucuronides. This is a major pathway that significantly increases water solubility and facilitates renal clearance. nih.gov
Based on these established pathways for related indole compounds, a table of potential metabolites for this compound can be proposed.
| Potential Metabolite | Metabolic Pathway(s) | Description |
| Hydroxypentyl-indol-acetamide | Monohydroxylation | Hydroxylation occurring at one of the carbon atoms of the N-pentyl chain. |
| Hydroxyindole-pentyl-acetamide | Monohydroxylation | Hydroxylation occurring at one of the positions on the indole ring (e.g., C5-OH). |
| Dihydroxy-metabolites | Dihydroxylation | Two hydroxylation events on either the indole ring, the pentyl chain, or one on each. |
| Carboxy-metabolites | Carboxylation | Oxidation of the terminal carbon of the pentyl chain to a carboxylic acid. |
| 2-(1H-indol-3-yl)acetamide | N-dealkylation | Removal of the entire N-pentyl group from the amide nitrogen. |
| Hydroxy-carboxy-metabolites | Hydroxylation & Carboxylation | A combination of hydroxylation on the indole ring and carboxylation of the pentyl chain. nih.gov |
| Glucuronide Conjugates | Glucuronidation (Phase II) | Conjugation of a hydroxylated metabolite with glucuronic acid. nih.gov |
Enzymatic Biotransformations of Indole Acetamide (B32628) Scaffolds
The biotransformation of the indole acetamide scaffold is mediated by various enzyme systems, primarily the cytochrome P450 (CYP450) superfamily of monooxygenases located mainly in the liver. nih.govresearchgate.net However, other enzymes, including those from microbial sources, have also been shown to act on indole derivatives. mdpi.comfrontiersin.org
Cytochrome P450 (CYP450) Enzymes: The CYP450 system is central to the metabolism of a vast number of xenobiotics. nih.gov In the context of indole derivatives, CYP enzymes catalyze oxidative reactions. researchgate.netnih.gov For instance, the formation of hydroxylated metabolites of synthetic cannabinoids is a well-documented CYP-mediated process. nih.gov Specific isozymes like CYP2E1 are known to oxidize indole to indoxyl in the liver. nih.gov In the biosynthesis of natural products like teleocidins, which possess an indole-fused lactam structure, P450 oxidases are responsible for remarkable C-N bond-forming reactions to create the core scaffold. nih.govresearchgate.net
Other Enzyme Systems: Studies on microorganisms have identified enzymes capable of transforming indole-3-acetic acid (IAA), a structurally related natural product. The flavin-dependent oxygenase IacA and the dehydrogenase IacE from the bacterium Caballeronia glathei can convert IAA and other indole derivatives into their corresponding 2-hydroxy and 2-oxoindole homologs. mdpi.com Fungi such as Aspergillus niger have demonstrated the ability to hydroxylate various indole compounds. researchgate.net These enzymatic activities highlight the diverse biological systems capable of modifying the indole core.
| Enzyme/Enzyme System | Organism/Location | Action on Indole Scaffolds | Example Substrate(s) | Reference(s) |
| Cytochrome P450 (CYP) Oxidases | Mammalian Liver | Catalyze oxidative C-N bond formation to generate indolactam scaffolds. | Dipeptides for Teleocidin biosynthesis | nih.gov, researchgate.net |
| Cytochrome P450 (CYP) Monooxygenases | Mammalian Liver | Mediate hydroxylation, carboxylation, and dealkylation. | Synthetic cannabinoids (e.g., TMCP-CHM) | nih.gov |
| IacA (Flavin-dependent oxygenase) | Caballeronia glathei (Bacterium) | Converts indole-3-acetic acid into 2-hydroxyindole-3-acetic acid. | Indole-3-acetic acid (IAA) | mdpi.com |
| IacE (Dehydrogenase) | Caballeronia glathei (Bacterium) | Converts 2-oxoindole-3-acetic acid into 3-hydroxy-2-oxindole-3-acetic acid. | 2-oxoindole-3-acetic acid | mdpi.com |
| Fungal Enzymes | Aspergillus niger (Fungus) | Perform hydroxylation and other transformations on the indole ring. | Tryptophan, Tryptamine (B22526) | researchgate.net |
Comparative Metabolism with Structurally Related Natural Products and Synthetic Compounds
Comparing the predicted metabolism of this compound with known metabolic profiles of related molecules provides a robust framework for understanding its likely biotransformation.
Natural Products: The most common natural indole acetamide is indole-3-acetamide (B105759) (IAM), which is a precursor to the plant hormone indole-3-acetic acid (IAA). oup.com In organisms like the bacterium Burkholderia pyrrocinia, IAM is hydrolyzed by an indoleacetamide hydrolase to produce IAA. researchgate.net This hydrolytic cleavage of the acetamide group itself is a potential, though likely minor, metabolic pathway for synthetic N-substituted indole acetamides in mammals. The metabolism of tryptophan, the amino acid precursor to many indole compounds, can lead to tryptamine and subsequently to various hydroxylated derivatives through fungal biotransformation. researchgate.net This highlights the inherent susceptibility of the indole ring to enzymatic hydroxylation.
Synthetic Compounds: A strong comparison can be drawn with synthetic cannabinoids that share the N-alkylated indole core. For example, the metabolism of (1-(cyclohexylmethyl)-1H-indol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone was studied in rats and humans. nih.gov The identified metabolites resulted from extensive phase I reactions, including:
Monohydroxylation on both the indole ring and the N-alkyl substituent.
Dihydroxylation and trihydroxylation.
Oxidative conversion of an alkyl group to a carboxylic acid.
N-dealkylation.
Subsequent phase II glucuronidation of the hydroxylated metabolites.
This metabolic pattern is considered highly typical for synthetic indole-based compounds. The prevalence of hydroxylation and subsequent glucuronidation as major clearance pathways for these synthetic analogues strongly suggests that this compound would undergo a similar metabolic fate. nih.gov The N-pentyl chain offers a long, flexible site for multiple hydroxylations and terminal carboxylation, while the indole ring remains a prime target for oxidation.
| Compound Class | Example Compound | Primary Metabolic Reactions | Key Similarities to this compound | Reference(s) |
| Natural Indole Alkaloids | Indole-3-acetamide (IAM) | Hydrolysis to Indole-3-acetic acid (IAA) by hydrolases. | Shares the core indole acetamide scaffold. | researchgate.net, oup.com |
| Synthetic Cannabinoids | TMCP-CHM | Hydroxylation (indole & alkyl chain), N-dealkylation, Carboxylation, Glucuronidation. | Possesses an N-alkylated indole core, predicting similar oxidative and conjugative pathways. | nih.gov |
Emerging Research Directions and Future Perspectives
Integration of Omics Technologies in Understanding Indole (B1671886) Acetamide (B32628) Mechanisms
The elucidation of the precise mechanisms of action of novel therapeutic compounds is a cornerstone of modern drug development. Omics technologies, including transcriptomics, proteomics, and metabolomics, offer a powerful, unbiased approach to understanding the global cellular and physiological responses to a given compound.
While specific omics studies on 2-(1H-indol-3-yl)-N-pentylacetamide are not yet available, research on the closely related endogenous plant auxin, indole-3-acetamide (B105759) (IAM), provides a roadmap for future investigations. In plants like Arabidopsis thaliana, transcriptomic analyses have revealed that IAM accumulation can trigger significant changes in gene expression related to stress responses and hormone biosynthesis, particularly abscisic acid. nih.govmdpi.comfrontiersin.org For instance, RNA-sequencing has been employed to identify transcription factors, such as MYB74, that are induced by IAM and contribute to the regulation of osmotic stress responses. nih.gov
Metabolomic studies, often utilizing liquid chromatography-mass spectrometry (LC-MS), have been crucial in tracing the metabolic fate of IAM and its conversion to the active auxin, indole-3-acetic acid (IAA). mdpi.comnih.govnih.gov These studies have helped to delineate the enzymes and pathways involved in IAM homeostasis. Furthermore, proteomics has been used to analyze the global protein expression changes in response to indole derivatives, identifying key proteins involved in metabolic pathways and stress responses in bacteria. acs.org
For a synthetic compound like this compound, a similar multi-omics approach would be invaluable. Transcriptomic analysis of cells or tissues treated with the compound could reveal the signaling pathways and cellular processes it modulates. Proteomics could identify its direct protein targets and downstream effector proteins. Metabolomics would shed light on its metabolic stability and byproducts. The integration of these omics datasets would provide a comprehensive, systems-level understanding of its mechanism of action, paving the way for rational drug design and identification of potential biomarkers for its activity.
Table 1: Potential Applications of Omics Technologies in the Study of this compound
| Omics Technology | Potential Application | Expected Insights |
| Transcriptomics | Analysis of gene expression changes in cancer cell lines upon treatment. | Identification of modulated signaling pathways (e.g., apoptosis, cell cycle control) and potential resistance mechanisms. |
| Proteomics | Identification of protein binding partners using techniques like affinity purification-mass spectrometry. | Discovery of direct molecular targets and downstream protein expression changes. |
| Metabolomics | Profiling of cellular metabolites after compound administration. | Understanding of the compound's metabolic fate, stability, and its impact on cellular metabolism. |
Development of Advanced Preclinical Models for Efficacy Evaluation
The translation of promising in vitro findings into in vivo efficacy requires robust and relevant preclinical models. For the indole acetamide class of compounds, a variety of in vitro and in vivo models have been utilized to assess their therapeutic potential.
In vitro models are typically the first line of evaluation. For instance, a range of indole-3-acetamide derivatives have been screened for their antihyperglycemic and antioxidant activities using enzyme inhibition assays, such as the α-amylase inhibitory assay, and radical scavenging assays. chemimpex.com Cell-based assays are also widely used to evaluate the anticancer properties of indole acetamides, with studies employing various cancer cell lines to determine cytotoxicity and effects on cell proliferation.
For in vivo evaluation, rodent models are predominantly used. For example, mouse models of unpredictable chronic mild stress have been employed to investigate the antidepressant-like effects of indole derivatives. acs.org In the context of neurodegenerative diseases, neurotoxin-induced mouse models of Parkinson's disease have been used to assess the neuroprotective effects of indole compounds. nih.gov
For this compound, the choice of preclinical model will be dictated by its intended therapeutic application. If, for instance, it is being investigated as an anticancer agent, initial in vitro screening against a panel of cancer cell lines would be appropriate. Positive hits would then be followed by in vivo studies using xenograft models, where human tumors are implanted into immunodeficient mice. For potential neuroprotective applications, established animal models of specific neurological disorders would be necessary to evaluate its efficacy in a complex biological system. The development of more sophisticated preclinical models, such as patient-derived organoids or humanized mouse models, could provide even more predictive data on the efficacy of this novel compound.
Exploration of Novel Therapeutic Applications for Indole Acetamide Frameworks
The indole acetamide scaffold has demonstrated a remarkable versatility, with derivatives showing promise in a multitude of therapeutic areas. This broad bioactivity suggests that this compound could also possess a range of therapeutic applications.
Research into various indole acetamide derivatives has revealed their potential as:
Antihyperglycemic and Antioxidant Agents: Several synthesized indole-3-acetamides have exhibited significant α-amylase inhibitory activity and the ability to scavenge free radicals, suggesting their potential in the management of diabetes and oxidative stress-related conditions. nih.govchemimpex.com
Anticancer Agents: The indole nucleus is a common feature in many anticancer drugs. acs.org Novel indole acetamide derivatives have been shown to inhibit tubulin polymerization, a validated target in cancer therapy, leading to cell cycle arrest and apoptosis. nih.gov
Antiviral Agents: Certain 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides have been identified as potent inhibitors of viral RNA-dependent RNA polymerase, showing activity against respiratory syncytial virus (RSV) and influenza A virus. nih.gov
Anti-inflammatory and Analgesic Agents: The anti-inflammatory properties of indole derivatives are well-established, with indomethacin (B1671933) being a classic example. Novel indole acetamides continue to be explored for their potential to treat pain and inflammation. chemimpex.com
Neuroprotective Agents: Indole derivatives are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease, with some compounds showing the ability to inhibit key enzymes involved in the disease pathology. nih.gov
Given the diverse therapeutic potential of the indole acetamide framework, this compound warrants investigation across these and other therapeutic areas. The N-pentyl substituent could influence its lipophilicity and ability to cross biological membranes, potentially leading to a unique pharmacological profile.
Table 2: Investigated Therapeutic Applications of Indole Acetamide Derivatives
| Therapeutic Area | Example of Investigated Derivative Class | Mechanism of Action/Target |
| Diabetes | 2-(1H-indol-3-yl)-N-phenylacetamides | α-amylase inhibition |
| Cancer | N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamides | Tubulin polymerization inhibition |
| Viral Infections | 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides | RNA-dependent RNA polymerase inhibition |
| Neurodegeneration | Indole-based cholinesterase inhibitors | Inhibition of acetylcholinesterase and butyrylcholinesterase |
Challenges and Opportunities in Indole Acetamide Research
Despite the significant therapeutic promise of the indole acetamide scaffold, several challenges remain in the path to clinical application. A key hurdle is often the translation of potent in vitro activity to in vivo efficacy. Many promising compounds fail in preclinical animal models due to poor pharmacokinetic properties, such as low bioavailability or rapid metabolism. For a novel compound like this compound, early assessment of its absorption, distribution, metabolism, and excretion (ADME) properties will be crucial.
Another challenge is the potential for off-target effects and toxicity. The indole nucleus can interact with a wide range of biological targets, which can lead to undesirable side effects. Thorough toxicological evaluation in preclinical models is therefore essential. Furthermore, the development of drug resistance is a persistent challenge in many therapeutic areas, including cancer and infectious diseases. Research into combination therapies and the identification of novel targets will be important to overcome this issue.
Despite these challenges, the opportunities in indole acetamide research are vast. The chemical tractability of the indole scaffold allows for the synthesis of large and diverse libraries of derivatives, increasing the probability of identifying compounds with improved potency and selectivity. The application of computational drug design and in silico screening methods can further accelerate the discovery of promising lead compounds. nih.gov
The growing understanding of the biological roles of endogenous indole derivatives, such as the gut microbiota metabolite indole-3-acetic acid, is also opening up new avenues for therapeutic intervention. acs.org There is a significant opportunity to explore how synthetic indole acetamides like this compound might modulate these pathways to treat a range of diseases. The continued exploration of this versatile chemical scaffold, coupled with the application of advanced research technologies, holds great promise for the development of novel and effective therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
